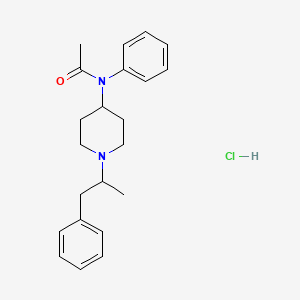
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride is a synthetic compound known for its structural complexity and potential applications in various fields. This compound is a derivative of piperidine and is characterized by the presence of phenyl and acetamide groups. It has been studied for its potential use in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents.
準備方法
The synthesis of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.
Acetylation: The acetamide group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Purification and Crystallization: The final product is purified and crystallized to obtain the monohydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
化学反応の分析
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or acetamide groups can be replaced by other functional groups using appropriate reagents.
Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and acetic acid.
科学的研究の応用
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound has been investigated for its biological activity, including its interaction with various enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
α-Methylfentanyl: A derivative of fentanyl with an additional methyl group, known for its high potency.
Cyclopropylfentanyl: Another fentanyl analog with a cyclopropyl group, studied for its pharmacological properties.
The uniqueness of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride lies in its specific structural features and the potential for diverse applications in various fields.
特性
CAS番号 |
2306822-12-6 |
|---|---|
分子式 |
C22H29ClN2O |
分子量 |
372.9 g/mol |
IUPAC名 |
N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18(17-20-9-5-3-6-10-20)23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H |
InChIキー |
MEEBFQSKZPPWQY-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide](/img/structure/B15134660.png)
![7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione](/img/structure/B15134667.png)
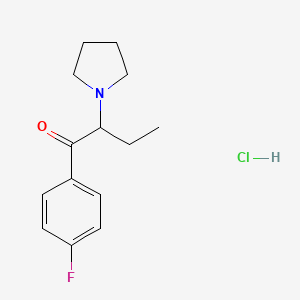
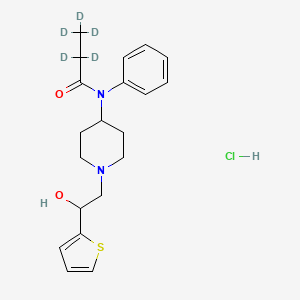
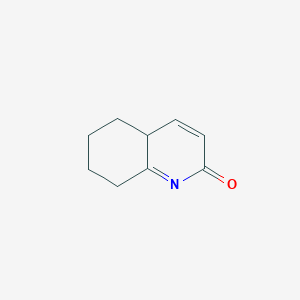
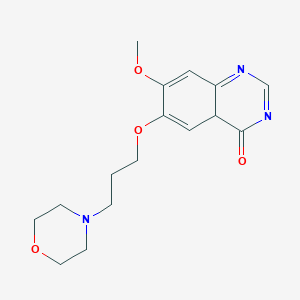
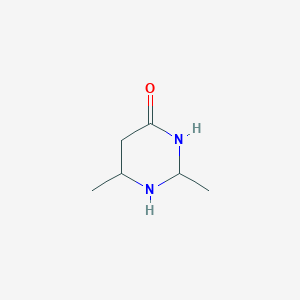
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
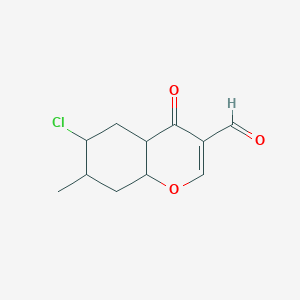
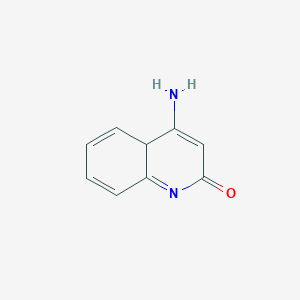

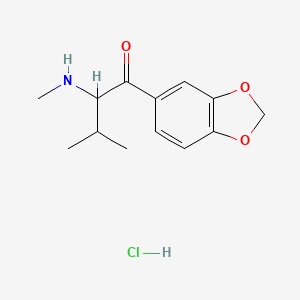
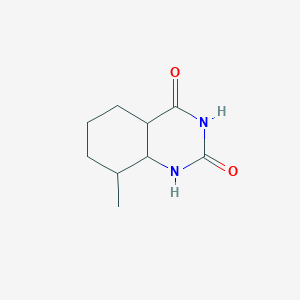
![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)
